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Compound of Interest

4-(3,4-Dichlorophenoxy)Piperidine
Compound Name:
Hydrochloride

cat. No.: B1591653

An In-Depth Technical Guide to 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride (CAS
817186-93-9)

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of 4-(3,4-
Dichlorophenoxy)Piperidine Hydrochloride, a pivotal chemical intermediate. Designed for
researchers, medicinal chemists, and drug development professionals, this guide moves
beyond a simple recitation of facts. It delves into the causality behind its synthesis, the logic of
its analytical validation, and the strategic importance of its structural motifs in the design of
next-generation therapeutics and other advanced chemical applications.

Core Compound Identity and Physicochemical
Profile

4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride is a heterocyclic compound distinguished
by a piperidine ring linked via an ether bond to a 3,4-dichlorinated phenyl group.[1][2] This
specific arrangement of functional groups makes it a valuable and versatile building block,
particularly in the synthesis of pharmacologically active molecules targeting the central nervous
system.[1][2][3] The hydrochloride salt form enhances its stability and improves its handling
characteristics, such as solubility in polar solvents, which is advantageous for subsequent
reaction chemistry.[2]
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Table 1: Physicochemical and Identification Properties

Property

Value

Source(s)

CAS Number

817186-93-9

[L1(2][41[5][€]

Molecular Formula

C11H13CI2NO-HCI or

[2][6]

C11H14CIsNO

Molecular Weight 282.6 g/mol [2][6]
4-(3,4-

IUPAC Name dichlorophenoxy)piperidine;hy [1]
drochloride

Appearance White crystalline powder [2]

Melting Point 229-234 °C [2]
Typically 295% (NMR) or

Purity ypically 295% (MR 12116}
=298%
C1CNCCC10C2=CC(=C(C=C

SMILES [1]
2)CIHCI.CI
SEBWUBGSEJJPSY-

INChl Key [1]

UHFFFAOYSA-N

Storage Conditions

0-8 °C, tightly sealed container

[2]14]

Strategic Synthesis and Mechanistic Rationale

The synthesis of 4-(3,4-Dichlorophenoxy)Piperidine is most commonly achieved via a

nucleophilic aromatic substitution or a Williamson ether synthesis-type reaction. The choice of

reactants and conditions is critical for maximizing yield and minimizing side products.

Conceptual Synthesis Workflow

A logical and field-proven approach involves the reaction between a protected 4-

hydroxypiperidine and 3,4-dichlorofluorobenzene or a related activated aryl halide. The
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piperidine's nitrogen is typically protected with a group like tert-butyloxycarbonyl (Boc) to
prevent its competing nucleophilicity.

Step 1: Nucleophilic Substitution

[Boc-4-Hydroxypiperidine]

Deprotonation

in DMF

Sodium Hydride (NaH) [3,4-Dichlorofluorobenzene]

ucleophilic Attack

[800-4-(3,4-Dichlorophenoxy)Piperidine]

Acidic Cleavage

Step 2: De

HCI in Dioxane

4-(3,4-Dichlorophenoxy)Piperidine
(Free Base)

protection

Step 3: Salt Formation

y

[ HCI (gas or solution)]

4-(3,4-Dichlorophenoxy)Piperidine

Hydrochloride (Final Product)
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Caption: A three-step synthesis workflow for the target compound.

Detailed Experimental Protocol (lllustrative)

Alkoxide Formation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous
dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)
portion-wise at 0 °C under an inert atmosphere (N2 or Ar). Causality: The strong base NaH
deprotonates the hydroxyl group to form a potent nucleophile, the corresponding alkoxide.
DMF is an ideal polar aprotic solvent that solvates the cation, enhancing the nucleophilicity
of the alkoxide.

Nucleophilic Substitution: After stirring for 30 minutes, add a solution of 1,2-dichloro-4-
fluorobenzene (1.1 eq) in DMF dropwise. Allow the reaction to warm to room temperature
and stir for 12-18 hours. Causality: The electron-withdrawing chlorine atoms and the fluorine
leaving group activate the aromatic ring for nucleophilic aromatic substitution.

Work-up and Extraction: Quench the reaction by slowly adding water. Extract the agqueous
phase with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous
sodium sulfate, and concentrate under reduced pressure to yield the crude protected
intermediate.

Boc Deprotection and Salt Formation: Dissolve the crude product in a minimal amount of a
suitable solvent like 1,4-dioxane or diethyl ether. Add a solution of hydrochloric acid (e.g., 4M
HCl in dioxane, >3 eq) and stir at room temperature for 2-4 hours. The hydrochloride salt will
precipitate.

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under
vacuum to afford 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride as a white solid.
Causality: The precipitation of the salt from a non-polar solvent is an effective method of
purification, removing non-basic impurities.

Analytical Validation: A Self-Validating System

Ensuring the identity and purity of the compound is paramount. A multi-pronged analytical

approach provides a self-validating system where data from orthogonal techniques converge to
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confirm the final product's quality.

Analytical Workflow

Melting Point
(Purity & Identity Check)

HPLC/UPLC
(Purity Assessment)

Mass Spectrometry (GC-MS/LC-MS)
(Molecular Weight Verification)

\ /

1H NMR & 13C NMR
(Structural Confirmation)

Certificate of Analysis (CoA)

Synthesized Product (Purity 295%)

Click to download full resolution via product page

Caption: Orthogonal analytical workflow for quality control.

Protocol 1: Purity Determination by High-Performance
Liquid Chromatography (HPLC)

o System: Agilent 1260 Infinity Il or equivalent.
¢ Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm).
+ Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

¢ Mobile Phase B: 0.1% TFA in Acetonitrile.
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o Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10%
B and equilibrate.

¢ Flow Rate: 1.0 mL/min.
e Detection: UV at 254 nm and 280 nm.

o Trustworthiness: This method reliably separates the main compound from potential starting
materials and by-products. The peak area percentage of the main component is used to
calculate purity.

Protocol 2: Structural Verification by *H NMR
Spectroscopy

e Instrument: Bruker 400 MHz spectrometer or equivalent.
e Solvent: Deuterated Dimethyl Sulfoxide (DMSO-ds) or Deuterated Methanol (CDsOD).
e Procedure: Dissolve ~5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

o Expected Signals (lllustrative): Protons on the piperidine ring (multiplets, ~1.8-2.2 ppm and
~3.0-3.5 ppm), the proton at the C4 position adjacent to the ether oxygen (multiplet, ~4.6
ppm), and aromatic protons on the dichlorophenyl ring (doublets and doublet of doublets,
~7.0-7.6 ppm).

o Trustworthiness: NMR provides an unambiguous fingerprint of the molecule’s structure,
confirming the connectivity of all atoms.

Application in Rational Drug Design: A Privileged
Scaffold

The title compound is not typically a final drug product but rather a high-value intermediate. Its
utility stems from the distinct properties conferred by its two core structural motifs: the
piperidine ring and the dichlorophenoxy group.

The Piperidine Moiety: Enhancing "Druggability™
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The piperidine scaffold is a "privileged" structure in medicinal chemistry, frequently found in
approved drugs.[7][8] Its inclusion can significantly improve a molecule's pharmacokinetic
profile.[8]

e Modulating Physicochemical Properties: The basic nitrogen of the piperidine ring can be
protonated at physiological pH, enhancing agueous solubility. This property is crucial for
formulation and bioavailability.[2][ 7]

e Improving Pharmacokinetics (ADME): The piperidine ring can improve metabolic stability and
facilitate transport across biological membranes.[8] By modifying the piperidine nitrogen with
different substituents, chemists can fine-tune properties like lipophilicity and target
engagement.

The 3,4-Dichlorophenoxy Group: Driving Target Affinity

The dichlorophenyl moiety is critical for specific molecular recognition and potency.

» Targeting Neurotransmitter Transporters: Dichlorophenyl groups are common features in
molecules that inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and
dopamine.[9] A notable example is (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine, a
novel triple reuptake inhibitor developed as a potential antidepressant.[9] The chlorine atoms
can form halogen bonds and engage in hydrophobic interactions within the binding pockets
of these transporter proteins.

» Herbicide Activity: In agricultural chemistry, the dichlorophenoxy structure is the core of
herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid).[10][11] These compounds act as
synthetic auxins, causing uncontrolled growth and death in broadleaf weeds.[10][11] This
dual utility underscores the chemical's versatility.
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Caption: Logical relationship from intermediate to final application.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the
compound.

» Handling Precautions: Avoid contact with skin, eyes, and clothing.[4] Use only in a well-
ventilated area, preferably within a chemical fume hood.[4] Wear appropriate personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][12] Minimize
dust generation.[4]

o First Aid Measures: In case of skin contact, flush immediately with plenty of water.[4] For eye
contact, rinse cautiously with water for several minutes.[4] If inhaled, move the person to
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fresh air.[4] In all cases of significant exposure, seek medical attention.[4]

o Storage: Store in a tightly closed container in a cool, dry place.[4] The recommended storage
temperature is refrigerated (0-8 °C).[2]

Conclusion

4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride is more than a mere collection of atoms; it
is a strategically designed chemical tool. Its synthesis is straightforward, its analytical validation
is robust, and its structural components are optimized for high-performance applications. For
scientists in drug discovery, it offers a reliable scaffold for developing potent neurological
agents by combining the pharmacokinetic advantages of the piperidine ring with the target-
binding capabilities of the dichlorophenyl moiety. Its proven utility makes it a cornerstone
intermediate for innovation in both pharmaceutical and chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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